2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKDSLBPQUOAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The most common preparation method involves O-alkylation of 2-hydroxybenzoic acid (salicylic acid) with 2-chloro-4-fluorobenzyl halides (usually bromide or chloride) or 2-chloro-4-fluorobenzyl alcohol under conditions that promote ether bond formation.
Typical Reaction Conditions
- Reagents: 2-chloro-4-fluorobenzyl bromide or chloride, 2-hydroxybenzoic acid
- Base: Pyridine or potassium carbonate to deprotonate the phenolic hydroxyl group
- Solvent: Anhydrous solvents such as acetone, dimethylformamide (DMF), or acetonitrile
- Temperature: Room temperature to reflux (25–80 °C)
- Time: Several hours (typically 4–24 h)
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis
The reaction proceeds via nucleophilic substitution where the phenolate ion attacks the benzyl halide, forming the ether linkage.
Representative Reaction Scheme
$$
\text{2-Hydroxybenzoic acid} + \text{2-chloro-4-fluorobenzyl bromide} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{this compound} + \text{Br}^-
$$
Industrial and Laboratory Scale Preparation
Laboratory Scale
- The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser.
- Pyridine is often used both as a base and solvent to scavenge the HBr formed.
- After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents.
- Purification is achieved by recrystallization or column chromatography.
Industrial Scale
- Continuous flow reactors may be employed to improve heat and mass transfer.
- Use of ionic liquids or phase-transfer catalysts can enhance reaction rates and yields.
- Optimization of stoichiometry and reaction time is critical to minimize by-products.
- The product is isolated by crystallization and dried under vacuum.
Data Table: Summary of Preparation Parameters and Yields
| Step/Parameter | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 2-chloro-4-fluorobenzyl halide | From 2-chloro-4-fluorobenzyl alcohol via halogenation (e.g., PBr3) | 85–95 | High purity required for next step |
| O-Alkylation reaction | Base: Pyridine or K2CO3; Solvent: DMF or acetone; Temp: 25–80 °C; Time: 4–24 h | 70–90 | Reaction monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | >95 purity | Confirmed by NMR, HPLC |
Research Findings and Optimization Notes
- The use of ionic liquids as solvents or co-solvents has been reported to improve yields and reduce reaction times due to better solvation and phase transfer properties.
- Controlling the temperature and stoichiometry is crucial to avoid side reactions such as hydrolysis of benzyl halides or over-alkylation.
- The presence of electron-withdrawing groups (Cl and F) on the benzyl moiety influences the reactivity, often requiring milder conditions to prevent decomposition.
- Reductive amination strategies have been explored for related compounds but are less common for this specific ether formation.
- Industrial processes emphasize the use of environmentally benign solvents and recyclable catalysts to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylate salts or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The chloro and fluoro substituents enhance its binding affinity to target proteins, making it a potent compound in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism and Substituent Effects
The position of halogen substituents significantly influences physicochemical properties. For example:
- 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid (CAS 1261970-47-1) features a directly attached dichlorofluorophenyl group, increasing electron-withdrawing effects and acidity (pKa ~2.5–3.5) compared to the benzyloxy-linked target compound .
Table 1: Structural and Electronic Comparisons
| Compound Name | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | 2-Cl, 4-F on benzyloxy | Carboxylic acid | 294.7 |
| 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | 2-Cl, 4-F (para-substituted) | Carboxylic acid | 294.7 |
| 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid | 3-Cl, 4-F on phenyl ring | Carboxylic acid | 285.1 |
Functional Group Modifications
Derivatization of the carboxylic acid group alters bioavailability and reactivity:
Table 2: Functional Group Impact on Properties
| Compound Type | Functional Group | Key Property Change | Example Application |
|---|---|---|---|
| Carboxylic acid (parent) | -COOH | High polarity, moderate solubility | Pharmacological intermediates |
| Ester | -COOR | Increased lipophilicity | Prodrug design |
| Hydrazide | -CONHNH₂ | Enhanced hydrogen bonding | Antibacterial agents |
Biological Activity
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₀ClF O₃ and a molecular weight of 280.68 g/mol. This compound is characterized by its benzoic acid structure, which is substituted with a chloro and fluorobenzyl group. Its unique structural properties suggest potential applications in biochemical research, particularly in the field of proteomics and medicinal chemistry.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Initial studies indicate that this compound may exhibit binding affinity to specific proteins involved in inflammatory pathways, suggesting its potential therapeutic efficacy in treating inflammatory conditions .
Interaction Studies
Research has focused on the compound's binding characteristics and interaction profiles. These studies are crucial for understanding its mechanism of action and potential side effects. For instance, its carboxylic acid moiety allows it to participate in various biochemical reactions, enhancing its utility in organic synthesis and medicinal applications.
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
- Inflammatory Response : A study demonstrated that the compound could modulate inflammatory responses in vitro by inhibiting specific pathways associated with cytokine release .
- Analgesic Activity : Research indicated that analogs of this compound exhibited analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management therapies .
- Pharmacokinetic Studies : Pharmacokinetic evaluations showed that the compound has favorable absorption characteristics, with a reported maximum concentration (C_max) of 0.53 μg/mL and an elimination half-life (t_1/2) of approximately 41.72 minutes in animal models .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-fluorobenzoic acid | C₇H₄ClF O₂ | Simpler structure; lacks the benzyloxy group |
| 3-(2-Chloro-4-fluorobenzyl)oxybenzoic acid | C₁₄H₁₀ClF O₃ | Different substitution pattern; similar activity |
| 5-Chloro-2-(2-chloro-4-fluorobenzyl)oxybenzoic acid | C₁₄H₉Cl₂F O₃ | Contains additional chlorine; potential synergy |
The distinct arrangement of substituents in this compound may confer unique biological activities compared to these analogs, particularly regarding anti-inflammatory and analgesic effects.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves etherification of 2-chloro-4-fluorobenzyl halide with a hydroxyl-substituted benzoic acid precursor under basic conditions. For example:
- Step 1 : React 2-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of K₂CO₃ in anhydrous DMF at 80–100°C for 12–24 hours .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water .
- Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of the benzyl halide and monitor reaction progress via TLC. Adjust solvent polarity to minimize side products (e.g., alkylation at unintended positions) .
| Key Reaction Parameters |
|---|
| Reagent ratio |
| Solvent |
| Base |
| Temperature |
| Yield Range |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide the safety data sheet (SDS) to healthcare providers .
- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents .
Advanced Questions
Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?
Methodological Answer:
- Structure Solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data. Input HKL files from single-crystal experiments and refine with SHELXL to optimize bond lengths/angles .
- Visualization : Generate thermal ellipsoid plots via ORTEP-3 to assess positional disorder or anisotropic thermal motion .
- Validation : Cross-check with WinGX for symmetry validation and hydrogen-bonding networks .
| Software Comparison |
|---|
| SHELX Suite |
| WinGX |
| ORTEP-3 |
Q. How can HPLC methods be tailored to purify and quantify this compound?
Methodological Answer:
- Column : Use a reversed-phase NovaPak C18 column (4 µm, 3.9 × 150 mm) .
- Eluent : Gradient of 1% acetic acid in water (A) and methanol (B): 25% B to 80% B over 20 minutes at 1 mL/min .
- Detection : UV absorbance at 254 nm (aromatic π→π* transitions). Calibrate with a standard curve (R² > 0.99) for quantification .
- Impurity Profiling : Spiking experiments with known analogs (e.g., 2-chloro-4-fluorobenzoic acid) to confirm retention times .
Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. IR) for derivatives?
Methodological Answer:
- Multi-Technique Validation :
- NMR : Assign peaks via 2D experiments (HSQC, HMBC) to confirm substitution patterns .
- IR : Compare carbonyl (C=O) stretching frequencies (1680–1700 cm⁻¹) with computational models (DFT) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., halogen position, benzyloxy group) and test against target enzymes/receptors .
- In Vitro Assays :
-
Enzyme Inhibition : Measure IC₅₀ values for cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates .
-
Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., FITC conjugation) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in active sites .
Key SAR Parameters Substituent Position LogP
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
